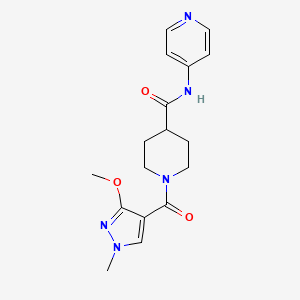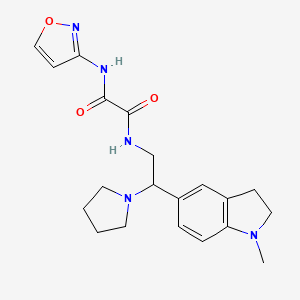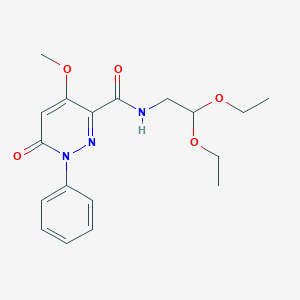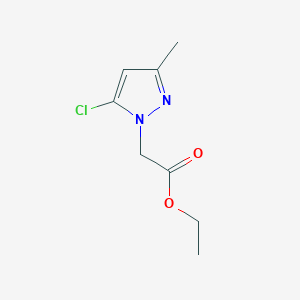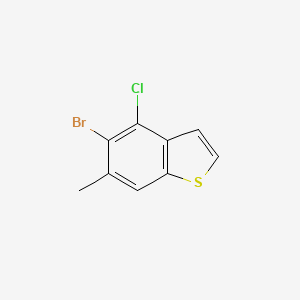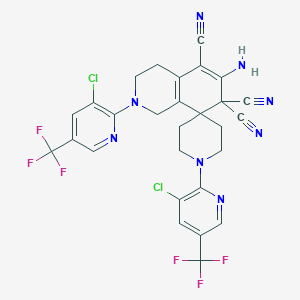
1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer is a useful research compound. Its molecular formula is C28H20Cl2F6N8 and its molecular weight is 653.41. The purity is usually 95%.
BenchChem offers high-quality 1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Interaction
- Crystallography of Fluazinam : The compound fluazinam, with a similar trifluoromethyl and chloro group arrangement, was analyzed through crystallography. The study detailed the dihedral angle between the pyridine and benzene ring planes and discussed how molecules link into dimers and chains, forming a three-dimensional network through hydrogen bonds and various contacts, indicating its potential application in understanding molecular interactions in solid states (Jeon et al., 2013).
Insecticide and Fungicide Applications
- Pyridine Ring in Pesticide Discovery : A compound containing a pyridine ring, similar to the query compound, was investigated for its insecticidal activity. The study emphasizes the importance of the pyridine moiety in the discovery of new pesticides, suggesting potential agricultural applications (Liu et al., 2006).
Material Science and Organic Synthesis
- Synthesis of Multifullerene Derivatives : Research into the acylation of fulleropyrrolidine and the synthesis of its derivatives highlights complex organic synthesis pathways that could be analogous to or inspire methods for synthesizing or modifying the compound . These pathways play a crucial role in the development of new materials and molecular architectures (Zhang et al., 2002).
Pharmaceutical Applications
- Aurora Kinase Inhibitor : A compound designed to inhibit Aurora A kinase, containing structural elements like a piperidine moiety and halogenated aromatic groups, suggests potential pharmaceutical applications, particularly in cancer treatment. The study underscores the significance of such compounds in therapeutic applications (ヘンリー,ジェームズ, 2006).
Chemical Synthesis and Modification Techniques
- Azirine Strategy for Pyrrole Synthesis : The use of azirine for synthesizing trifluoromethyl-substituted aminopyrroles demonstrates advanced organic synthesis techniques that could potentially be applied to modify or derive new compounds from the one , indicating a methodological approach to chemical synthesis (Khlebnikov et al., 2018).
properties
IUPAC Name |
6-amino-1',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3,4-dihydro-1H-isoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2F6N8/c29-20-7-15(27(31,32)33)10-41-23(20)43-5-2-25(3-6-43)19-12-44(24-21(30)8-16(11-42-24)28(34,35)36)4-1-17(19)18(9-37)22(40)26(25,13-38)14-39/h7-8,10-11H,1-6,12,40H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSZQKWTXXUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(C(C23CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)(C#N)C#N)N)C#N)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2F6N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2'-(3'-Chloro-5'-trifluoromethyl)pyridyl)-4-(2,2-dicyanoethane)piperidine dimer | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2441425.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2441426.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperazin-2-one](/img/structure/B2441428.png)
![3-(1H-indol-1-ylacetyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2441431.png)
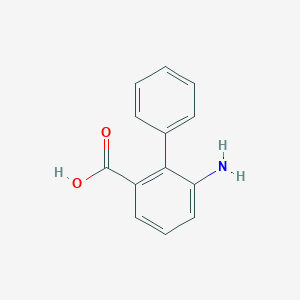
![2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2441433.png)
![3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441435.png)
![7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2441436.png)

